molecular formula C17H14FN3O4 B1412715 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 2088941-77-7

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Cat. No.: B1412715
CAS No.: 2088941-77-7
M. Wt: 343.31 g/mol
InChI Key: PXPFZNKZQHQIIQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in pharmaceutical research known for its diverse biological activities . The molecular structure integrates a 6-methoxy-imidazopyridine unit connected via a stable amide linkage to a benzoic acid methyl ester ring bearing a fluorine substituent. The inclusion of fluorine atoms is a common strategy in drug design to modulate key properties such as metabolic stability, membrane permeability, and binding affinity . The imidazopyridine scaffold is frequently investigated in the development of compounds targeting various kinases and has been explored in therapies for neurodegenerative diseases . The methyl ester functional group offers a versatile synthetic handle for further chemical transformation, for instance, through hydrolysis to the corresponding carboxylic acid for additional analog synthesis. This reagent is intended for use as a key intermediate in structure-activity relationship (SAR) studies and as a precursor in the synthesis of more complex bioactive molecules. It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers can employ this compound in lead optimization efforts to explore novel chemical space and develop potential therapeutic agents.

Properties

IUPAC Name

methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPFZNKZQHQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a complex organic compound belonging to the benzoic acid derivatives class. It has a fluorine atom, an imidazo-pyridine moiety, and a benzoic acid derivative, making it a heterocyclic compound. The compound may have potential biological activity, particularly in enzyme inhibition pathways, and may interact with specific enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways.

Synthesis Conditions

The process incorporates introducing the carbonyl group to create the carbonyl-amino linkage with the benzoic acid derivative, followed by esterification.

Data Table

Property Value
CAS No. 2088941-77-7
Product Name 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Molecular Formula C17H14FN3O4
Molecular Weight 343.31 g/mol
IUPAC Name methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Standard InChIKey PXPFZNKZQHQIIQ-UHFFFAOYSA-N
SMILES COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Canonical SMILES COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
PubChem Compound ID 124220132
Date Modified Aug 16 2023

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and carbamate groups are primary sites for hydrolysis:

Reaction Type Conditions Reagents Products References
Ester Hydrolysis Acidic or basic aqueous conditionsHCl/H₂O (acidic) or NaOH/H₂O (basic), heat4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid (acid) or carboxylate salt
Carbamate Hydrolysis Strong acidic/basic conditionsH₂SO₄ (conc.) or NaOH (aq.), reflux4-Fluoro-3-aminobenzoic acid methyl ester + 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
  • The ester group hydrolyzes readily under standard conditions, while the carbamate requires harsher treatment due to resonance stabilization .

Nucleophilic Substitution

The fluorine atom at the 4-position of the benzoic acid moiety can participate in nucleophilic aromatic substitution (NAS) under activating conditions:

Reagent Catalyst Conditions Product References
NH₃ (aq.)Cu(I)120°C, sealed tube4-Amino-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
NaOMeBF₃·SMe₂Reflux, DMF4-Methoxy derivative
  • Fluorine substitution is facilitated by electron-withdrawing groups (e.g., ester, carbamate) activating the aromatic ring .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at the 5- and 7-positions, directed by the methoxy group:

Reaction Reagents Conditions Product References
Nitration HNO₃/H₂SO₄0–5°C, 2 hrs5-Nitro-6-methoxyimidazo[1,2-a]pyridine derivative
Sulfonation SO₃/H₂SO₄50°C, 4 hrs7-Sulfo-6-methoxyimidazo[1,2-a]pyridine derivative
  • The methoxy group enhances electron density at the ortho/para positions relative to itself .

Friedel-Crafts Alkylation/Acylation

The electron-rich imidazo[1,2-a]pyridine ring participates in Friedel-Crafts reactions:

Reagent Catalyst Conditions Product References
Acetyl chlorideAlCl₃CH₂Cl₂, 25°C, 12 hrs5-Acetyl-6-methoxyimidazo[1,2-a]pyridine derivative
Benzyl bromideFeCl₃Toluene, reflux7-Benzyl derivative
  • BF₃·SMe₂ has been shown to enhance reactivity in similar systems .

Reduction of the Carbamate

The carbamate linkage can be reduced to a methylene amine under strong reducing conditions:

  • Reagents: LiAlH₄, THF, reflux

  • Product: 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-methyl)amino]benzoic acid methyl ester .

Transesterification

The methyl ester undergoes transesterification with higher alcohols:

  • Reagents: ROH (e.g., ethanol), H₂SO₄, 60°C

  • Product: Ethyl ester derivative.

Stability and Degradation

  • Photodegradation: UV exposure leads to cleavage of the imidazo[1,2-a]pyridine ring, forming quinoline derivatives .

  • Thermal Decomposition: Above 200°C, decarboxylation of the benzoic acid moiety occurs.

Scientific Research Applications

Scientific Research Applications

  • Cancer Treatment
    • The compound has shown efficacy in inhibiting c-KIT mutations associated with GISTs and other malignancies. Research indicates that it can be effective against both primary and secondary mutations of c-KIT, which are often resistant to other forms of treatment .
  • Targeted Drug Development
    • The design of this compound is aimed at creating targeted therapies that can selectively inhibit cancer cell growth while minimizing effects on normal cells. Its structural features allow for specific interactions with the c-KIT enzyme, enhancing its therapeutic potential .
  • Preclinical Studies
    • Preclinical studies have demonstrated that analogs of this compound exhibit significant anti-tumor activity in vitro and in vivo. These studies are critical for evaluating the safety and efficacy of the compound before advancing to clinical trials .

Case Study 1: Gastrointestinal Stromal Tumors

A study highlighted the effectiveness of similar compounds in treating GISTs with specific c-KIT mutations. The results indicated a marked reduction in tumor size and improved survival rates in animal models treated with kinase inhibitors targeting these mutations .

Case Study 2: Systemic Mastocytosis

Another application involves systemic mastocytosis, where c-KIT mutations play a crucial role. Compounds similar to 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester have been tested for their ability to reduce mast cell proliferation, showing promise for patients suffering from this condition .

Data Tables

Application AreaDescriptionReferences
Cancer TreatmentInhibition of c-KIT mutations in GISTs and other cancers ,
Targeted Drug DevelopmentDesign aimed at selective inhibition of cancer cell growth ,
Preclinical StudiesDemonstrated anti-tumor activity in vitro and in vivo
Systemic MastocytosisReduction of mast cell proliferation via targeted inhibition ,

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₂FN₃O₄
  • Molecular Weight : 329.29 g/mol
  • CAS Number : 2088942-45-2
  • Purity : ≥95% (typically supplied for research use) .

Comparison with Structural Analogues

Substituent Variations on the Imidazo[1,2-a]pyridine Ring

The target compound is compared to derivatives with substituent changes at the 6- or 7-positions of the imidazo[1,2-a]pyridine ring. These modifications alter molecular weight, polarity, and biological interactions.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]-benzoic acid methyl ester Methyl (6) C₁₇H₁₄FN₃O₃ 327.32 2088942-84-9 Lower molecular weight; methyl group (electron-donating) instead of methoxy.
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester Fluoro (6) C₁₆H₁₁F₂N₃O₃ 331.28 2088941-82-4 Higher halogen content; fluoro (electron-withdrawing) may reduce solubility.
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]-benzoic acid methyl ester Methyl (7) C₁₇H₁₄FN₃O₃ 327.32 1426654-03-6 Positional isomerism at the 7-position; steric effects may alter binding.

Key Observations :

  • Methoxy vs.
  • Fluoro Substituent (6-position) : The fluoro analogue (CAS 2088941-82-4) exhibits a higher molecular weight due to the second fluorine atom, which may improve metabolic stability but reduce solubility .
  • Positional Isomerism (7-methyl) : The 7-methyl derivative (CAS 1426654-03-6) shares the same molecular formula as the 6-methyl analogue but differs in substituent placement, possibly affecting target selectivity .

Biological Activity

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazo[1,2-a]pyridine derivatives, which have been shown to exhibit various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities.

  • Molecular Formula : C17H14FN3O3
  • Molecular Weight : 327.31 g/mol
  • Purity : Typically around 95%

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold may target specific enzymes or receptors in biological systems. For instance, studies have demonstrated that related compounds can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The binding affinity of these compounds at the active site of PLA2 suggests a potential mechanism for their anti-inflammatory effects .

In Vitro Studies

In vitro assays have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant biological activity against various targets:

  • PLA2 Inhibition : A related compound demonstrated an IC50 value of 14.3 μM against snake venom PLA2, indicating strong inhibitory potential .
  • Antitumor Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines. For example, several derivatives showed promising results in inhibiting the proliferation of human cancer cells in culture.

In Vivo Studies

Although specific in vivo data for 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is limited, related compounds have shown efficacy in animal models:

  • Anti-inflammatory Effects : In animal models of inflammation, compounds with similar structures have been reported to reduce edema and inflammatory markers.
  • Antitumor Efficacy : Some studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth in xenograft models.

Case Study 1: PLA2 Inhibition

A study investigating the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives found that specific modifications at the nitrogen and carbon positions significantly enhanced PLA2 inhibition. The findings suggest that the introduction of fluorine and methoxy groups can optimize binding affinity and selectivity towards PLA2.

CompoundIC50 (μM)Target
Compound A14.3PLA2
Compound B20.5PLA2
Compound C25.0PLA2

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, various imidazo[1,2-a]pyridine derivatives were tested for cytotoxic effects against different cancer cell lines (e.g., HeLa, MCF-7). Results showed that certain modifications led to enhanced cytotoxicity:

CompoundCell LineIC50 (μM)
Compound DHeLa15.0
Compound EMCF-718.5
Compound FA54922.0

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, and what key intermediates are involved?

The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with fluorinated benzoic acid esters. A critical intermediate is 2-(4-fluorophenyl)-6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde , prepared via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (8 hours, 0–10°C initial conditions) . Subsequent Schiff base formation with 4-methylbenzenamines, followed by sodium borohydride reduction, yields the imidazo[1,2-a]pyridine core. Final esterification with methyl groups is achieved via methoxycarbonylation or transesterification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H NMR : Prioritize signals for NH groups (δ 12–14 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy/methyl substituents (δ 3.0–4.0 ppm). For example, imidazo[1,2-a]pyridine NH protons appear as singlets near δ 13.99 .
  • LCMS/ESIMS : Monitor the molecular ion peak (e.g., m/z 311.1 for related imidazo[1,2-a]pyridine derivatives) and confirm purity (>95% by HPLC) .
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to validate purity and retention times .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

The imidazo[1,2-a]pyridine carbonyl and methyl ester groups are key reactivity hubs. The carbonyl enables nucleophilic acyl substitutions (e.g., amidation or hydrolysis to carboxylic acids), while the methyl ester can undergo hydrolysis to free acids under basic conditions. The fluoro substituent on the benzene ring may direct electrophilic aromatic substitution or participate in hydrogen-bonding interactions in biological assays .

Advanced Research Questions

Q. How can researchers optimize the yield of the imidazo[1,2-a]pyridine core during synthesis, and what factors contribute to side-product formation?

  • Optimization : Use controlled stoichiometry of POCl₃/DMF (e.g., 11 mL POCl₃ and 8 mL DMF per 4.52 g substrate) to minimize over-formylation .
  • Side products : Incomplete formylation or over-oxidation may yield aldehydes or carboxylic acids. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and quench intermediates with ice-water to prevent decomposition .

Q. How can researchers resolve contradictory data in NMR or LCMS analyses during characterization of this compound?

  • NMR contradictions : Assign overlapping aromatic signals using 2D experiments (e.g., COSY or HSQC). For example, coupling constants (J = 8.4 Hz in aromatic protons) help distinguish para/meta-substituted rings .
  • LCMS discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and adjust ionization parameters (e.g., ESI+ vs. APCI) to reduce fragmentation .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours, followed by HPLC quantification. The methyl ester is prone to hydrolysis at pH > 10 .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 287.5–293.5°C for related trifluoromethylpyridine derivatives) and degradation thresholds .

Q. What computational methods are suitable for predicting the reactivity of the imidazo[1,2-a]pyridine core in this compound under varying reaction conditions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular dynamics (MD) : Simulate solvation effects in chloroform or DMSO to optimize reaction solvent choices .

Methodological Notes

  • Experimental design : Replicate conditions from patent examples (e.g., EP 4 374 877 A2) but adjust equivalents and temperatures based on substrate solubility .
  • Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

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